

Navigating the Landscape of TDP-43 Targeting Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TID43

Cat. No.: B116985

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of clinical trial data for compounds targeting TAR DNA-binding protein 43 (TDP-43), a key protein implicated in a range of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). The mislocalization and aggregation of TDP-43 are pathological hallmarks of these conditions, making it a critical therapeutic target. This guide summarizes the available clinical trial data for several compounds that directly or indirectly modulate TDP-43, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways and workflows.

Overview of Investigational Compounds

Several therapeutic strategies are being explored to mitigate the pathological effects of TDP-43. These approaches include modulating protein degradation pathways, inhibiting kinases involved in TDP-43 phosphorylation, and preventing its aggregation. The following table provides a high-level overview of the compounds discussed in this guide.

Compound	Mechanism of Action	Target Disease(s)
Verdiperstat	Myeloperoxidase (MPO) inhibitor	FTLD-TDP, ALS
Trehalose	Autophagy enhancer	ALS
Rapamycin	mTOR inhibitor, autophagy enhancer	ALS
Apilimod	PIKfyve kinase inhibitor	C9orf72 ALS
Tideglusib	Glycogen synthase kinase 3 β (GSK-3 β) inhibitor	ALS
AUTOTACs (e.g., ATC141)	Autophagy-Targeting Chimeras for targeted protein degradation	ALS, Alzheimer's Disease, Progressive Supranuclear Palsy

Clinical Trial Data Comparison

The following tables summarize the available quantitative data from clinical trials of compounds targeting TDP-43 pathology.

Verdiperstat

Verdiperstat, a myeloperoxidase inhibitor, has been investigated for its potential to reduce neuroinflammation and oxidative stress associated with TDP-43 proteinopathies.

Verdiperstat - HEALEY ALS Platform Trial (Regimen C)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Parameter	Verdiperstat (600 mg twice daily)	Placebo
Primary Endpoint		
Disease Rate Ratio (DRR)	0.98 (95% Credible Interval: 0.77-1.24)	-
Posterior Probability of Slowing Disease Progression (DRR < 1)	0.57	-
Secondary Endpoint		
Change in ALSFRS-R Slope (points/month)	-1.02 (SD: 0.09)	-1.05 (SD: 0.09)
Safety	Generally well-tolerated. Common adverse events included nausea, insomnia, and elevated thyrotropin levels.	-

Verdiperstat - Veri-T Trial in svPPA due to FTLD-TDP (NCT05184569)

This Phase 1 trial is currently recruiting, and no results are available yet. The primary outcomes are safety and tolerability.

Trehalose

Trehalose is a disaccharide that is thought to enhance autophagy, a key cellular process for clearing aggregated proteins like TDP-43.

Trehalose - HEALEY ALS Platform Trial (Regimen E)

Parameter	Trehalose	Placebo
Primary Endpoint	Did not meet statistical significance.	-
Subgroup Analysis (without concomitant AMX0035)		
Improvement in ALSFRS-R (adjusted for mortality)	22% improvement (89% success probability)	-
Full Analysis Set		
Improvement in Function and Mortality	13% improvement (88% success probability)	-
Safety	Generally well-tolerated.	-

Rapamycin

Rapamycin, an mTOR inhibitor, is another compound investigated for its potential to induce autophagy and modulate the immune response in ALS.

Rapamycin - RAP-ALS Trial (NCT03359538)

Parameter	Rapamycin (1 mg/m ² and 2 mg/m ²)	Placebo
Primary Endpoint		
Increase in Regulatory T-cells (>30% from baseline)	Not achieved.	-
Secondary Endpoint		
Plasmatic IL-18 Protein	Reduced	-
Safety	Well-tolerated with reassuring safety findings.	-

Apilimod

Apilimod is a PIKfyve kinase inhibitor that has shown preclinical activity in models of C9orf72 and TDP-43 related ALS.

Apilimod - Phase 2a Trial in C9orf72 ALS (NCT05163886)

Parameter	Apilimod (125 mg twice daily)	Placebo
Pharmacodynamic Biomarkers (at Week 12)		
Plasma sGPNMB	>2.5-fold increase (P < 0.001)	-
CSF poly(GP) Protein Levels	73% reduction (P < 0.001)	-
CNS Penetrance (at Week 12)		
CSF Concentration	Measurable at 1.63 ng/ml (SD: 0.937)	-
Safety	No drug-related serious adverse events reported.	-

Experimental Protocols

Detailed methodologies for the cited clinical trials are crucial for interpreting the results. Below are summaries of the experimental protocols.

Verdiperstat HEALEY ALS Platform Trial (Regimen C)

- Study Design: A multicenter, double-blind, randomized, placebo-controlled perpetual platform trial.
- Participants: 167 adults with a diagnosis of clinically possible, probable, laboratory-supported probable, or definite ALS.
- Intervention: Participants were randomized in a 3:1 ratio to receive either oral verdiperstat (600 mg twice daily) or a matching placebo for 24 weeks.

- **Primary Outcome:** The primary efficacy outcome was the change from baseline through week 24 in disease severity, measured by a joint model of the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival. The treatment effect was quantified by the disease rate ratio (DRR), with a DRR less than 1 indicating a slowing in disease progression.

Trehalose HEALEY ALS Platform Trial (Regimen E)

- **Study Design:** An adaptive, phase 2/3, double-blind, randomized, placebo-controlled trial within the HEALEY ALS Platform Trial framework.
- **Participants:** Adults with ALS.
- **Intervention:** Participants were randomized to receive intravenous trehalose or placebo.
- **Primary Outcome:** The primary endpoint was the change from baseline on the ALSFRS-R score at 24 weeks.
- **Secondary Outcomes:** Included changes in slow vital capacity, muscle strength, and quality of life measurements.

Rapamycin RAP-ALS Trial (NCT03359538)

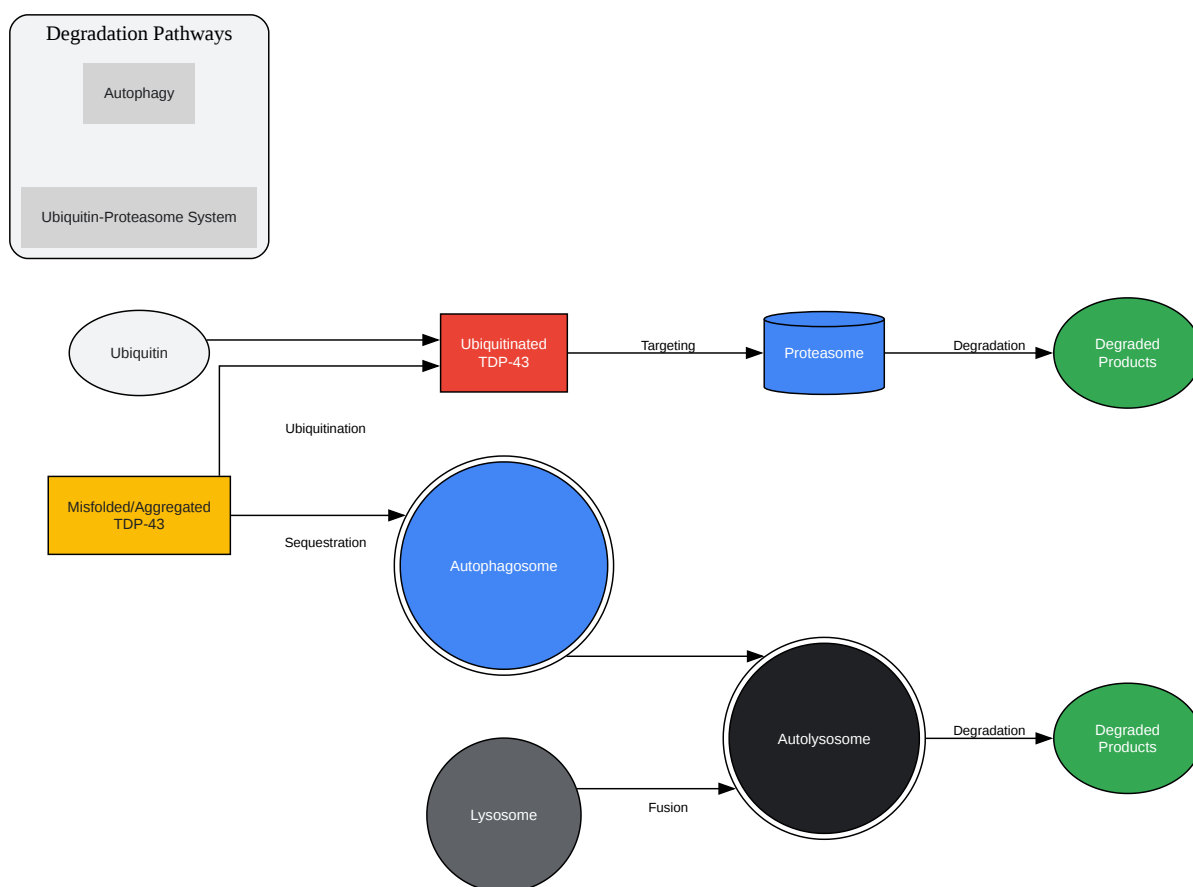
- **Study Design:** A phase II randomized, double-blind, placebo-controlled, multicenter clinical trial.
- **Participants:** 63 patients with ALS.
- **Intervention:** Participants were randomly assigned in a 1:1:1 ratio to receive oral rapamycin at two different doses (1 mg/m²/day or 2 mg/m²/day) or a placebo for 18 weeks, in addition to riluzole.
- **Primary Outcome:** The number of patients exhibiting an increase of >30% in regulatory T-cells from baseline to the end of treatment.
- **Secondary Outcomes:** Changes in T, B, and NK cell subpopulations, inflammasome mRNA expression, neurofilament levels, and clinical measures of disease progression.

Apilimod Phase 2a Trial in C9orf72 ALS (NCT05163886)

- **Study Design:** A randomized, double-blind, placebo-controlled, biomarker-endpoint clinical trial.
- **Participants:** 15 participants with C9orf72 repeat expansions.
- **Intervention:** Participants were randomly assigned (2:1) to receive twice-daily oral treatment with 125 mg apilimod dimesylate capsules or a matching placebo for 12 weeks, followed by a 12-week open-label extension.
- **Primary Outcomes:** Safety, tolerability, and CNS penetrance of apilimod.
- **Pharmacodynamic Biomarkers:** Changes from baseline in plasma and CSF concentrations of apilimod and its metabolites, soluble glycoprotein nonmetastatic melanoma protein B (sGPNMB), and poly(GP).

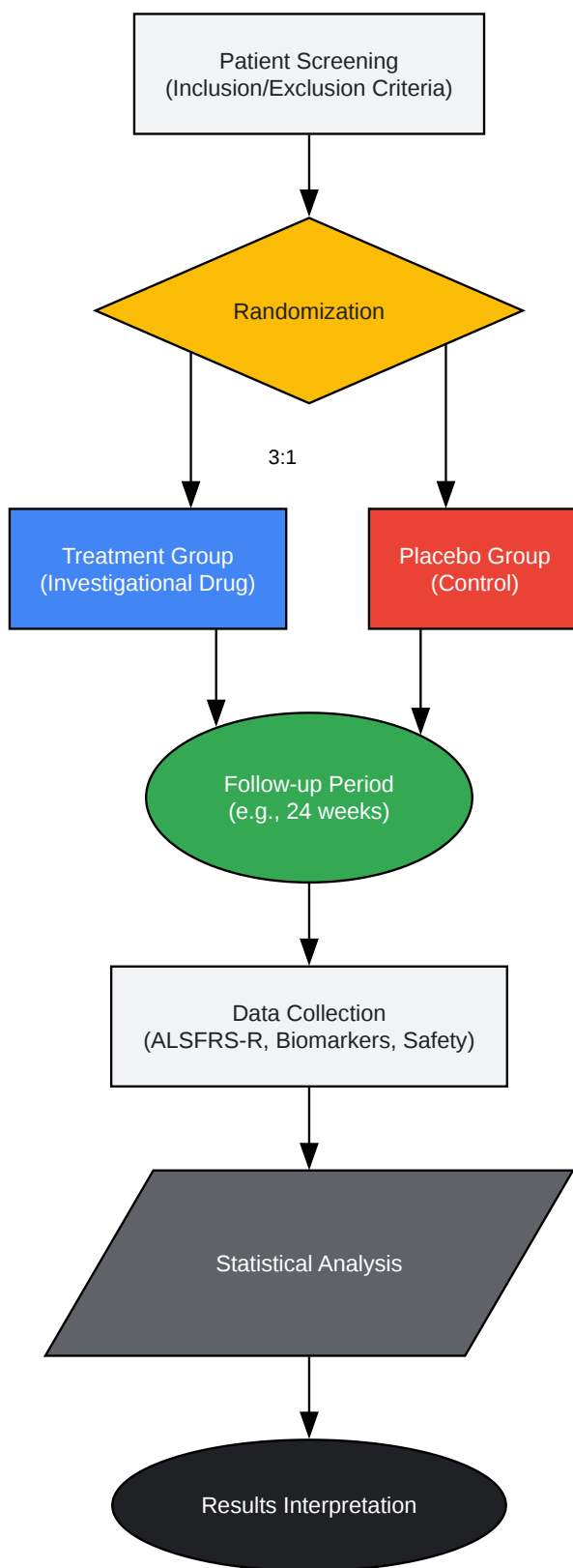
Signaling Pathways and Experimental Workflows

Understanding the underlying biological mechanisms is essential for targeted drug development. The following diagrams illustrate key signaling pathways involved in TDP-43 degradation and a typical experimental workflow for a clinical trial.



[Click to download full resolution via product page](#)

Caption: TDP-43 Degradation Pathways.



[Click to download full resolution via product page](#)

Caption: Generalized Clinical Trial Workflow.

Preclinical Insights: A Glimpse into Future Therapeutics

While clinical data is paramount, preclinical studies offer a window into the next wave of potential treatments.

Tideglusib

Preclinical studies have shown that tideglusib, a non-ATP competitive inhibitor of GSK-3 β , can reduce the hyperphosphorylation of TDP-43. In cellular models of ALS, treatment with tideglusib not only decreased phospho-TDP-43 levels but also helped restore its normal nuclear localization. Furthermore, in a transgenic mouse model of TDP-43 proteinopathy, oral administration of tideglusib reduced the levels of phosphorylated TDP-43 in the spinal cord. A Phase 2 clinical trial (TIDALS) is planned to evaluate its efficacy in ALS patients.

AUTOTACs (ATC141)

AUTOTACs represent a novel approach to specifically target and degrade aggregated proteins. Preclinical data for ATC141, an AUTOTAC designed to target TDP-43 aggregates, has shown promising results. In a mouse model of ALS, oral administration of ATC141 led to a reduction in TDP-43 aggregates and a decrease in associated neuroinflammation, as indicated by reduced levels of GFAP+ astrocytes and Iba1+ microglia. This was accompanied by improvements in neuromuscular coordination and cognitive function. A Phase 1 clinical trial of an oral AUTOTAC is reportedly underway in South Korea for ALS, Alzheimer's disease, and progressive supranuclear palsy.

Conclusion

The landscape of therapeutic development for TDP-43 proteinopathies is active and evolving. While several promising compounds have entered clinical trials, the results thus far have been mixed, highlighting the complexity of targeting this multifaceted pathology. The HEALEY ALS Platform Trial represents a significant advancement in efficiently evaluating multiple therapies. The quantitative data, though in some cases not meeting primary endpoints, provides valuable insights for future trial design and drug development. Preclinical advancements with novel modalities like AUTOTACs offer hope for more targeted and effective treatments in the future. Continued research into the fundamental mechanisms of TDP-43 pathology and the

development of robust biomarkers will be crucial for the successful translation of these promising compounds into effective therapies for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Verdiperstat in Amyotrophic Lateral Sclerosis: Results From the Randomized HEALEY ALS Platform Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Biohaven Provides Update From Pivotal Phase 2/3 Trial with Verdiperstat in Amyotrophic Lateral Sclerosis (Healy ALS Platform Trial) [prnewswire.com]
- To cite this document: BenchChem. [Navigating the Landscape of TDP-43 Targeting Therapeutics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116985#clinical-trial-data-for-compounds-similar-to-tid43]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com